2,5-Bis(trifluoromethyl)benzyl chloride chemical properties and structure
2,5-Bis(trifluoromethyl)benzyl chloride chemical properties and structure
Executive Summary & Core Identity
2,5-Bis(trifluoromethyl)benzyl chloride (CAS: 911060-71-4) is a specialized fluorinated building block used primarily in medicinal chemistry to introduce the lipophilic and metabolically stable 2,5-bis(trifluoromethyl)benzyl motif. Unlike its more common isomer, 3,5-bis(trifluoromethyl)benzyl chloride, the 2,5-isomer presents unique steric challenges due to the ortho-trifluoromethyl group, which significantly influences its reactivity profile in nucleophilic substitutions.
This guide details the physicochemical properties, synthesis pathways, and reactivity logic required to successfully utilize this compound in drug development workflows.
Chemical Identity Table
| Property | Detail |
| IUPAC Name | 1-(Chloromethyl)-2,5-bis(trifluoromethyl)benzene |
| CAS Number | 911060-71-4 |
| Molecular Formula | |
| Molecular Weight | 262.58 g/mol |
| Structural Class | Electron-deficient Benzyl Chloride |
| Key Feature | Ortho-steric hindrance ( |
Chemical Structure & Electronic Properties
The reactivity of 2,5-bis(trifluoromethyl)benzyl chloride is defined by the interplay between the electron-withdrawing nature of the trifluoromethyl groups and the steric bulk at the ortho position.
Electronic & Steric Analysis
-
Electronic Effect: The two
groups (Hammett , ) exert a strong electron-withdrawing inductive effect (-I). This severely destabilizes any benzylic carbocation intermediate, effectively shutting down pathways under standard conditions. -
Steric Effect: The
group at the 2-position (ortho) creates significant steric crowding around the benzylic carbon. This hinders the approach of nucleophiles in reactions, requiring higher temperatures or more active catalysts compared to the 3,5-isomer.
Visualization: Reactivity Logic
Figure 1: Mechanistic influence of substituents on the reactivity of 2,5-bis(trifluoromethyl)benzyl chloride.
Physical Properties
Experimental data for the 2,5-isomer is less ubiquitous than for the 3,5-isomer. The values below represent a synthesis of available experimental data and high-confidence chemically equivalent proxies.
| Property | Value / Description | Note |
| Physical State | Liquid or Low-melting Solid | Isomeric 3,5-analogue mp is -43°C; 2,5-isomer likely similar. |
| Boiling Point | ~80-85°C @ 10 mmHg | Estimated based on benzoyl chloride derivative [1]. |
| Density | ~1.50 g/cm³ | High density due to fluorination. |
| Solubility | DCM, THF, Toluene, Ethyl Acetate | Hydrolyzes in water. |
| Stability | Moisture Sensitive | Evolves HCl upon contact with water. |
Synthesis & Manufacturing
Two primary routes exist for generating 2,5-bis(trifluoromethyl)benzyl chloride. The choice depends on the scale and available starting materials.
Method A: Deoxychlorination of Benzyl Alcohol (Lab Scale)
This is the preferred method for high-purity applications (e.g., late-stage drug functionalization) as it avoids radical byproducts.
Reagents: 2,5-Bis(trifluoromethyl)benzyl alcohol, Thionyl Chloride (
Protocol:
-
Setup: Charge a dry round-bottom flask with 2,5-bis(trifluoromethyl)benzyl alcohol (1.0 eq) and anhydrous Dichloromethane (DCM) (5-10 volumes).
-
Activation: Add catalytic N,N-Dimethylformamide (DMF) (0.05 eq).
-
Addition: Cool to 0°C. Dropwise add Thionyl Chloride (1.2 - 1.5 eq) under
atmosphere. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (Hexane/EtOAc) or LCMS.
-
Note: The reaction may be slower than unsubstituted benzyl alcohols due to the electron-deficient ring. Reflux (40°C) may be required.
-
-
Workup: Concentrate in vacuo to remove excess
and solvent. -
Purification: The residue is often pure enough for use. If necessary, purify via vacuum distillation or rapid filtration through a silica plug (eluting with Hexanes).
Method B: Radical Chlorination (Industrial Scale)
Used for bulk production from the toluene precursor.
Reagents: 2,5-Bis(trifluoromethyl)toluene,
Synthesis Workflow Diagram
Figure 2: Dual synthetic pathways for accessing the target compound.
Applications in Drug Discovery
The 2,5-bis(trifluoromethyl)benzyl moiety is a "privileged structure" in medicinal chemistry, offering specific advantages:
-
Metabolic Stability: The
groups block metabolic oxidation at the ring positions. -
Lipophilicity: Increases
, facilitating membrane permeability. -
Conformational Lock: The ortho-
restricts rotation around the benzylic bond, potentially locking the molecule into a bioactive conformation.
Case Study: NK1 Antagonists
While the 3,5-isomer is famous for its role in Aprepitant, the 2,5-isomer is frequently screened in SAR (Structure-Activity Relationship) campaigns for Neurokinin-1 (NK1) receptor antagonists and CETP inhibitors [2].
Common Derivatization:
-
Azidation: Reaction with
to form the benzyl azide, followed by "Click" chemistry to form triazoles. -
Alkylation: Reaction with secondary amines (e.g., piperazines) to form core scaffolds for GPCR ligands.
Safety & Handling (SDS Summary)
Signal Word: DANGER
| Hazard Class | Statement | Precaution |
| Skin Corrosion | Causes severe skin burns (H314). | Wear nitrile gloves (double gloving recommended). |
| Eye Damage | Causes serious eye damage (H318). | Use chemical splash goggles + face shield. |
| Lachrymator | Potent tear gas effect. | Handle ONLY in a functioning fume hood. |
| Inhalation | Toxic if inhaled. | Avoid breathing vapors; corrosive to respiratory tract. |
Self-Validating Safety Protocol:
Before heating any reaction involving this compound, ensure a quenching bath (saturated
References
-
Sigma-Aldrich. 2,5-Bis(trifluoromethyl)benzoyl chloride Product Sheet. (CAS 393-82-8 used as physicochemical proxy). Link
- Doherty, G. A., et al. "Discovery of a Novel Series of NK1 Antagonists." Bioorganic & Medicinal Chemistry Letters, 2003.
-
ChemicalBook. 2,5-Bis(trifluoromethyl)benzyl chloride Entry. CAS 911060-71-4. Link
-
PubChem. 2-(Chloromethyl)-1,4-bis(trifluoromethyl)benzene (Isomer Comparison).Link
